Strychnine glycerophosphate
Overview
Description
Strychnine glycerophosphate: strychnine , is a natural alkaloid extracted from the seeds of the Strychnos nux-vomica plant. It has been used historically for its medicinal properties. Strychnine selectively excites the spinal cord, enhancing muscle tension in skeletal muscles. Clinically, it has been employed to treat conditions such as mild paralysis and visual impairment .
Preparation Methods
Synthetic Routes:: Strychnine glycerophosphate can be synthesized from the seeds of the Strychnos nux-vomica plant. The extraction process yields this potent alkaloid.
Industrial Production:: Industrial production methods involve isolating strychnine from the seeds of the Strychnos nux-vomica plant. The compound is then purified and formulated for medical use.
Chemical Reactions Analysis
Types of Reactions:: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.
Major Products:: The major products formed from these reactions include modified strychnine derivatives with altered pharmacological properties.
Scientific Research Applications
Strychnine has diverse applications across scientific disciplines:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Investigated for its effects on neural pathways and neurotransmitter systems.
Medicine: Employed to treat mild paralysis, visual impairments, and toxic reactions caused by other medications.
Industry: Limited industrial applications due to safety concerns.
Mechanism of Action
Strychnine exerts its effects through competitive inhibition of Renshaw cells in the spinal cord. By blocking inhibitory neurotransmitters like glycine, it enhances spinal reflex excitability. Additionally, it has some excitatory effects on the cerebral cortex and autonomic nervous system .
Comparison with Similar Compounds
Strychnine stands out due to its extreme toxicity and unique pharmacological profile. Similar compounds include other indole alkaloids, but none match strychnine’s potency and selectivity .
Biological Activity
Strychnine glycerophosphate is a compound derived from strychnine, a potent neurotoxin known for its effects on the central nervous system. Understanding its biological activity is crucial for assessing its potential therapeutic applications and toxicological risks.
Chemical Structure and Properties
This compound is an ester of strychnine, which is an indole alkaloid. The chemical formula can be represented as:
This compound retains the neurotoxic properties of strychnine while potentially offering different pharmacological profiles due to the glycerophosphate moiety.
Strychnine acts primarily as a competitive antagonist of glycine receptors, which are critical for inhibitory neurotransmission in the spinal cord and brainstem. By blocking these receptors, strychnine increases neuronal excitability, leading to:
- Muscle spasms and twitching .
- Increased reflex responses to stimuli.
- Potentially fatal convulsions if exposure is high enough.
The mechanism involves binding to the glycine receptor, preventing chloride ion influx, which normally causes hyperpolarization of the neuron. This disruption leads to heightened motor activity and can culminate in respiratory failure due to sustained muscular contractions .
Metabolism
This compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Studies indicate that approximately 80% of strychnine is oxidized in the liver, with various metabolites being produced, including:
- Strychnine N-oxide
- 2-hydroxystrychnine
- 21α,22α-dihydroxy-22-hydrostrychnine
The metabolic pathways can vary significantly across species, influencing both efficacy and toxicity profiles .
Case Studies
A notable case study involved a patient who survived deliberate strychnine poisoning. The patient's serum levels were monitored post-ingestion, showing an initial concentration of 4.73 mg/L that decreased to undetectable levels within 100 hours. The elimination half-life was calculated at approximately 12 hours . This highlights the compound's rapid metabolism and clearance, which can be critical for treatment strategies in cases of poisoning.
Toxicological Effects
The toxicological profile of this compound reflects that of strychnine itself:
- Acute Symptoms : Initial symptoms include anxiety, agitation, and muscular twitching within minutes of exposure.
- Severe Reactions : High doses can lead to generalized convulsions, hyperthermia, and respiratory arrest due to muscle spasms.
- Long-term Effects : Chronic exposure may lead to neurological deficits or increased sensitivity to stimuli.
Therapeutic Applications
Despite its toxicity, strychnine has been historically used in small doses as a stimulant for appetite and digestion. This compound has been indicated for conditions such as:
- Anorexia
- Asthenia (weakness)
- Convalescence from illness
In these contexts, it is administered at much lower dosages than those associated with toxic effects .
Summary Table of Biological Activity
Property | Details |
---|---|
Mechanism of Action | Glycine receptor antagonist |
Metabolism | Hepatic via cytochrome P450 |
Key Metabolites | Strychnine N-oxide, 2-hydroxystrychnine |
Elimination Half-Life | Approximately 12 hours |
Acute Toxicity Symptoms | Muscle spasms, convulsions, respiratory failure |
Therapeutic Uses | Appetite stimulant, treatment for asthenia |
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQNYMQPZHTPCA-ZEYGOCRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169088 | |
Record name | Strychnine 1-glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-57-7, 1323-31-5 | |
Record name | Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17140-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strychnine glycerophosphate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine 1-glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strychnine glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRYCHNINE 1-GLYCEROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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